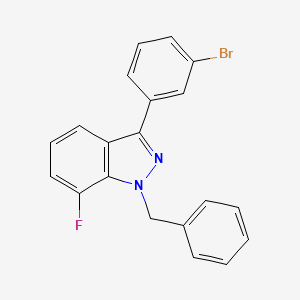

1-Benzyl-7-fluoro-3-(3-bromophenyl)-1H-indazole

Description

Significance of Indazole Derivatives in Chemical Sciences and Biomedical Research

Indazole, a bicyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This heterocyclic system is of great interest in chemical and biomedical research due to its versatile biological activities. guidechem.comnih.gov While naturally occurring indazole derivatives are rare, synthetic analogues have demonstrated a wide array of pharmacological properties, establishing the indazole nucleus as a privileged scaffold in drug discovery. nih.govnih.gov

The significance of indazole derivatives is underscored by their diverse therapeutic applications. These compounds have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, anti-HIV, and analgesic agents. nih.govnih.govnih.gov Several indazole-based drugs have successfully transitioned into clinical use, validating the therapeutic potential of this chemical class. nih.gov For instance, benzydamine (B159093) is used as a non-steroidal anti-inflammatory drug, while granisetron (B54018) is an antiemetic prescribed to manage nausea and vomiting associated with cancer therapy. nih.gov The broad spectrum of biological activity is attributed to the ability of the indazole core to interact with various biological targets, including protein kinases, which are crucial in cell signaling pathways. researchgate.net

The structural versatility of the indazole ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. nih.gov This adaptability has fueled extensive research into the synthesis of novel indazole derivatives with improved potency, selectivity, and pharmacokinetic properties. guidechem.comnih.gov

Rationale for the Investigation of Novel Substituted 1H-Indazole Architectures, Specifically 1-Benzyl-7-fluoro-3-(3-bromophenyl)-1H-indazole

The exploration of new chemical entities is a driving force in the quest for more effective and safer medicines. The specific molecular architecture of this compound presents a compelling case for investigation, based on established principles of medicinal chemistry. The rationale for its synthesis and study can be deconstructed by examining its constituent parts:

The 1H-Indazole Core: As previously established, this scaffold is a well-validated pharmacophore associated with a multitude of biological activities. guidechem.comnih.govnih.gov Its presence provides a strong foundation for the design of new bioactive molecules.

The 1-Benzyl Group: The introduction of a benzyl (B1604629) group at the N1 position is a common strategy in the design of indazole-based compounds. This substituent can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the benzyl group can engage in hydrophobic and aromatic interactions within the binding sites of biological targets, potentially enhancing potency and selectivity. guidechem.com

The 7-Fluoro Substituent: The incorporation of a fluorine atom into a drug candidate is a widely used tactic in medicinal chemistry. Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidative metabolism. It can also enhance binding affinity to target proteins through favorable electrostatic interactions and by altering the acidity of nearby protons. researchgate.net

The 3-(3-bromophenyl) Group: The phenyl group at the C3 position is a common feature in many bioactive indazoles. The bromine atom on this ring serves two potential purposes. Firstly, it can act as a handle for further synthetic modifications, allowing for the creation of a library of related compounds through cross-coupling reactions. Secondly, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its protein target.

The combination of these structural features in this compound suggests a molecule designed with intent to possess favorable drug-like properties and potentially novel biological activity.

Overview of Research Objectives and Scope for this compound

Given the rationale for its design, a research program focused on this compound would likely encompass the following objectives:

Chemical Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthetic route to the target compound. This would be followed by comprehensive structural characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm its identity and purity.

Biological Screening: A key objective would be to evaluate the biological activity of the compound across a panel of relevant assays. Based on the known activities of other indazole derivatives, initial screening would likely focus on its potential as an anticancer agent, an anti-inflammatory compound, or an inhibitor of specific protein kinases.

Structure-Activity Relationship (SAR) Studies: A broader research scope would involve the synthesis and evaluation of a series of analogues to establish a structure-activity relationship. This would involve modifying the benzyl, fluoro, and bromophenyl groups to understand their respective contributions to the observed biological activity.

Mechanism of Action Studies: Should significant biological activity be identified, further studies would aim to elucidate the compound's mechanism of action. This could involve identifying the specific molecular target and understanding how the compound modulates its function to exert its therapeutic effect.

The investigation of this compound represents a logical progression in the field of indazole chemistry, with the potential to yield a novel chemical probe or a lead compound for future drug development.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(3-bromophenyl)-7-fluoroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrFN2/c21-16-9-4-8-15(12-16)19-17-10-5-11-18(22)20(17)24(23-19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOJJXSLACNGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=C3F)C(=N2)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 7 Fluoro 3 3 Bromophenyl 1h Indazole and Its Derivatives

Retrosynthetic Strategies for Substituted 1H-Indazoles

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For a polysubstituted 1H-indazole such as 1-benzyl-7-fluoro-3-(3-bromophenyl)-1H-indazole, several disconnection strategies can be envisioned.

A primary disconnection approach involves cleaving the bonds formed during the final stages of the synthesis. The most logical disconnections for this target molecule are the N1-benzyl bond and the C3-aryl bond.

N1-Benzyl Disconnection: This leads back to 7-fluoro-3-(3-bromophenyl)-1H-indazole and a benzylating agent (e.g., benzyl (B1604629) bromide). This is a common final step, as the N-H of the indazole core is readily alkylated.

C3-Aryl Disconnection: This simplifies the molecule to a 1-benzyl-7-fluoro-1H-indazole bearing a suitable functional group at the C3 position, such as a halogen (e.g., iodine or bromine), which can participate in a cross-coupling reaction with a (3-bromophenyl)boronic acid derivative. This is a powerful strategy for late-stage diversification.

Combining these disconnections, a plausible retrosynthetic pathway emerges, starting from a simpler 7-fluoro-1H-indazole core. This core would first be functionalized at the C3 position, followed by N-benzylation at the N1 position. The construction of the initial 7-fluoro-1H-indazole ring itself represents the earliest part of the synthesis, stemming from appropriately substituted benzene (B151609) precursors.

General Synthetic Approaches for Indazole Ring System Construction

The construction of the core indazole ring is a critical step, and numerous methods have been developed over the years, broadly categorized into transition-metal-catalyzed and metal-free reactions, as well as strategies focusing on the crucial N-N bond formation.

Transition metal catalysis has become an indispensable tool in heterocyclic synthesis, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N and C-C bond-forming reactions that can be adapted for indazole synthesis. For instance, a two-step process involving a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence, provides a general route to 3-aminoindazoles. Another approach involves the palladium-catalyzed intramolecular C-H amination of aminohydrazones.

Copper-Catalyzed Reactions: Copper-catalyzed methods provide a cost-effective alternative to palladium. CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides can lead to N,N'-disubstituted hydrazines, which can be precursors to indazoles. Intramolecular N-arylation of ortho-chlorinated arylhydrazones using a copper/1,10-phenanthroline system is another effective method for forming the indazole ring system.

A summary of common transition metals and their roles in indazole synthesis is presented below.

| Metal Catalyst | Typical Reaction Type | Key Features |

| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig), C-H Amination | High efficiency, broad substrate scope, good functional group tolerance. |

| Copper (Cu) | Ullmann-type couplings, Intramolecular N-arylation | Cost-effective, effective for N-N and C-N bond formation. |

| Rhodium (Rh) | C-H activation/annulation | Allows for novel bond disconnections and atom economy. |

| Cobalt (Co) | C-H functionalization/cyclization | Cost-effective alternative to precious metals, enables unique transformations. |

While metal-catalyzed methods are powerful, metal-free alternatives are gaining traction due to concerns about cost and metal contamination in final products.

One prominent metal-free approach is the condensation of o-aminobenzoximes. In this method, selective activation of the oxime group with an agent like methanesulfonyl chloride, in the presence of the amino group, triggers an intramolecular cyclization to form the 1H-indazole ring under mild conditions. Another strategy involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds through a condensation and subsequent intramolecular electrophilic amination sequence. These reactions are often operationally simple and can be performed on a large scale. tcichemicals.com

The formation of the N-N bond is the defining step in many indazole syntheses. These strategies can be either intramolecular or intermolecular.

Davis-Beirut Reaction: This reaction provides access to 2H-indazoles and their derivatives from o-nitrobenzyl amines under basic conditions. The key step is an in situ conversion to a nitroso intermediate, which then undergoes an N-N bond-forming heterocyclization. nih.gov

Cadogan Reaction: This is a classical reductive cyclization of o-nitrobenzylidenes or related compounds using trivalent phosphorus reagents (e.g., triethyl phosphite). The reaction is thought to proceed through a nitrene intermediate which then cyclizes. nih.gov

Diazotization and Cyclization: A traditional and widely used method involves the diazotization of an ortho-alkylaniline (e.g., 2-fluoro-6-methylaniline). The resulting diazonium salt can undergo intramolecular cyclization to form the indazole ring. guidechem.com

Specific Synthesis of this compound

While no direct published synthesis for this exact molecule was found, a plausible and efficient multi-step synthetic route can be constructed based on established methodologies for analogous structures. The proposed pathway involves the initial formation of the 7-fluoro-1H-indazole core, followed by sequential functionalization at the C3 and N1 positions.

The proposed synthesis can be broken down into three main stages:

Stage 1: Synthesis of 7-Fluoro-1H-indazole

A common route to 7-substituted indazoles starts from a correspondingly substituted aniline (B41778). For 7-fluoro-1H-indazole, 2-fluoro-6-methylaniline (B1315733) is a suitable starting material.

Acetylation: The aniline is first protected as an acetamide (B32628) to direct the subsequent cyclization.

Cyclization: The acetamide is treated with a nitrosating agent, such as isoamyl nitrite (B80452) in the presence of acetic anhydride (B1165640), to induce diazotization and cyclization, forming an N-acetylated indazole.

Deprotection: The acetyl group is then removed under basic conditions (e.g., ammonia (B1221849) in methanol) to yield the free 7-fluoro-1H-indazole. guidechem.com

An alternative route involves the direct condensation of 2,3-difluorobenzaldehyde (B42452) with hydrazine (B178648) hydrate (B1144303) at elevated temperatures. chemicalbook.com

Stage 2: Synthesis of 7-Fluoro-3-(3-bromophenyl)-1H-indazole via Suzuki-Miyaura Coupling

To install the 3-bromophenyl group, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice. This requires a halogenated indazole precursor.

Iodination at C3: The 7-fluoro-1H-indazole is regioselectively iodinated at the C3 position. This can be achieved using iodine and a base such as potassium hydroxide (B78521) in DMF. mdpi.commdpi.com The resulting 7-fluoro-3-iodo-1H-indazole is the key intermediate for the coupling reaction.

Suzuki-Miyaura Coupling: The 3-iodo intermediate is then coupled with (3-bromophenyl)boronic acid. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like RuPhos), a base (e.g., Cs₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., dioxane/water). Microwave irradiation can often accelerate this reaction. researchgate.net

Stage 3: N-Benzylation

The final step is the regioselective benzylation at the N1 position. Direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers.

Deprotonation: The 7-fluoro-3-(3-bromophenyl)-1H-indazole is treated with a strong base to generate the indazolide anion.

Alkylation: The anion is then reacted with a benzylating agent, such as benzyl bromide.

To favor N1-alkylation, specific conditions are crucial. Studies have shown that using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF) can provide high N1 regioselectivity. beilstein-journals.orgnih.gov The steric hindrance from the C7-fluoro substituent may also influence the regioselectivity of this step.

Table of Proposed Reaction Steps

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Synthesis of 7-Fluoro-1H-indazole | From 2-fluoro-6-methylaniline via diazotization/cyclization or from 2,3-difluorobenzaldehyde and hydrazine. | 7-Fluoro-1H-indazole |

| 2 | Iodination at C3 | I₂, KOH, DMF, room temperature. | 7-Fluoro-3-iodo-1H-indazole |

| 3 | Suzuki-Miyaura Coupling | (3-bromophenyl)boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Cs₂CO₃), dioxane/H₂O, heat/microwave. | 7-Fluoro-3-(3-bromophenyl)-1H-indazole |

| 4 | N-Benzylation | NaH, Benzyl bromide, THF, 0 °C to room temperature. | This compound |

Synthesis of Key Precursors and Intermediates

The construction of this compound relies on the sequential synthesis of key precursors. A plausible synthetic route involves the initial formation of a 7-fluoro-1H-indazole core, followed by halogenation at the C3 position, N-benzylation at the N1 position, and finally a Suzuki-Miyaura cross-coupling reaction to introduce the 3-bromophenyl group.

Synthesis of 7-Fluoro-1H-indazole:

One common method for the synthesis of the 7-fluoro-1H-indazole core starts from readily available fluorinated aniline derivatives. For instance, 2-fluoro-6-methylaniline can be converted to 7-fluoro-1H-indazole through a diazotization and cyclization process. guidechem.com The synthesis involves the acetylation of the aniline, followed by reaction with isoamyl nitrite to form the indazole ring. guidechem.com Another approach utilizes 2,3-difluorobenzaldehyde, which upon reaction with hydrazine hydrate at elevated temperatures, yields 7-fluoro-1H-indazole. chemicalbook.com

Synthesis of 3-Halo-7-fluoro-1H-indazole:

To enable the introduction of the aryl group at the C3 position, the 7-fluoro-1H-indazole intermediate is typically halogenated. Iodination or bromination at the C3 position can be achieved using various reagents. For example, direct iodination of 1H-indazoles can be accomplished using iodine and potassium hydroxide in DMF. mdpi.commdpi.com Similarly, bromination of a fluoro-1H-indazole can be performed using bromine in a sodium hydroxide solution. chemicalbook.com This step yields a 3-halo-7-fluoro-1H-indazole, a crucial intermediate for subsequent cross-coupling reactions.

N-Benzylation of 7-Fluoro-3-halo-1H-indazole:

The introduction of the benzyl group at the N1 position is a critical step. The regioselectivity of N-alkylation of indazoles is influenced by the choice of base and solvent. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov To favor the formation of the N1-benzyl isomer, the reaction is often carried out using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with benzyl bromide serving as the alkylating agent. beilstein-journals.orgnih.gov It is important to note that the use of NaH in DMF can sometimes lead to the formation of byproducts due to the reducing ability of NaH. nih.gov

Suzuki-Miyaura Cross-Coupling:

The final key step in the synthesis of the target compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples the N-benzylated 3-halo-7-fluoro-1H-indazole with (3-bromophenyl)boronic acid. researchgate.netnih.gov This versatile and widely used method for forming carbon-carbon bonds allows for the efficient introduction of the 3-bromophenyl moiety at the C3 position of the indazole core. researchgate.netnih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or cesium carbonate. mdpi.comresearchgate.net

A summary of the key reaction steps is presented in the table below.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Fluoro-6-methylaniline | 1. Acetic anhydride 2. Isoamyl nitrite, acetic acid, toluene | 7-Fluoro-1H-indazole |

| 2 | 7-Fluoro-1H-indazole | I₂ or Br₂, KOH or NaOH, DMF | 3-Halo-7-fluoro-1H-indazole |

| 3 | 3-Halo-7-fluoro-1H-indazole | Benzyl bromide, NaH, THF or DMF | 1-Benzyl-3-halo-7-fluoro-1H-indazole |

| 4 | 1-Benzyl-3-halo-7-fluoro-1H-indazole, (3-bromophenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | This compound |

Isolation and Purification Protocols

The isolation and purification of this compound and its derivatives are crucial to obtain materials of high purity for subsequent studies. Standard laboratory techniques are employed for this purpose.

Following the completion of the synthetic reactions, the initial workup typically involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent. The organic layer is then washed with water and brine to remove inorganic impurities and dried over an anhydrous salt like sodium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude product.

Purification of the crude material is most commonly achieved through column chromatography on silica (B1680970) gel. A solvent system of varying polarity, often a mixture of hexane (B92381) and ethyl acetate, is used to elute the column and separate the desired product from unreacted starting materials and byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC).

For further purification and to obtain a crystalline solid, recrystallization is often employed. This involves dissolving the compound in a suitable hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of crystals of the pure compound, which can then be isolated by filtration. The choice of solvent for recrystallization is critical and is determined empirically to ensure high recovery of the purified product.

Chemical Functionalization and Derivatization Strategies for 1H-Indazoles

The 1H-indazole scaffold of this compound offers several positions for chemical functionalization and derivatization, allowing for the synthesis of a diverse range of analogs. These strategies are essential for exploring the structure-activity relationships of this class of compounds.

Regioselective Substitutions on the Indazole Core (e.g., N1, C3, C7 positions)

N1 Position: The N1 position of the indazole ring is typically functionalized through N-alkylation or N-arylation. As discussed in the synthesis section, regioselective N1-alkylation can be achieved by carefully selecting the base and solvent. The use of sodium hydride in THF generally favors the formation of the N1-substituted product. beilstein-journals.orgnih.govnih.gov The steric and electronic properties of substituents on the indazole ring can also influence the N1/N2 selectivity. nih.govnih.gov For instance, electron-withdrawing groups at the C7 position can favor N2-alkylation. beilstein-journals.orgnih.gov

C3 Position: The C3 position is a key site for introducing diversity into the indazole scaffold. The most common method for functionalizing this position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.netnih.gov Starting from a 3-halo-indazole, a wide variety of aryl and heteroaryl groups can be introduced. Direct C-H arylation at the C3 position of 1H-indazoles has also been reported, offering an alternative route for functionalization. mdpi.com

C7 Position: The C7 position of the indazole ring can also be functionalized, although it is generally less reactive than the C3 position. Regioselective bromination at the C7 position of 4-substituted-1H-indazoles has been demonstrated, followed by Suzuki-Miyaura cross-coupling to introduce aryl groups. nih.gov This suggests that similar strategies could potentially be applied to a 7-fluoro-1H-indazole core, where the fluorine atom might be replaced or other C-H functionalization reactions could be explored.

The table below summarizes the regioselective functionalization strategies for the indazole core.

| Position | Reaction Type | Key Reagents and Conditions |

| N1 | N-Alkylation | Alkyl halide, NaH, THF (favors N1) |

| C3 | Suzuki-Miyaura Coupling | 3-Halo-indazole, boronic acid, Pd catalyst, base |

| C3 | Direct C-H Arylation | Aryl halide, Pd catalyst, ligand, base |

| C7 | Bromination/Suzuki Coupling | NBS for bromination, then boronic acid, Pd catalyst, base |

Biological Evaluation and Structure Activity Relationship Sar Analysis in Pre Clinical Settings

In Vitro Biological Activity Profiling

Antimicrobial and Antioxidant Assessments

A variety of substituted indazole derivatives have demonstrated notable antimicrobial activity against both bacterial and fungal pathogens. The biological activity of these compounds is often modulated by the nature and position of the substituents on the indazole ring system. For instance, the presence of specific aryl or heterocyclic moieties at the C3 position and substitutions on the N1-benzyl group can significantly influence the antimicrobial spectrum and potency.

Similarly, several indazole derivatives have been investigated for their antioxidant potential. These compounds are thought to exert their effects through various mechanisms, including the scavenging of free radicals and the chelation of metal ions. The antioxidant capacity is often linked to the electronic properties of the substituents on the indazole and associated phenyl rings.

Table 1: Representative Biological Activities of Substituted Indazole Derivatives

| Compound Class | Biological Activity | Key Structural Features |

| N-aryl-indazoles | Antimicrobial | Varied aryl groups at the N1 position influencing potency. |

| 3-Aryl-indazoles | Antibacterial, Antifungal | Substitution pattern on the 3-aryl ring is critical for activity. |

| Indazole-sulfonamides | Antioxidant | Presence of sulfonamide group enhances radical scavenging. |

| Fluoro-substituted indazoles | Antimicrobial | Fluorine substitution can modulate lipophilicity and target interaction. |

Note: This table represents general findings for the indazole class of compounds and not specific data for 1-Benzyl-7-fluoro-3-(3-bromophenyl)-1H-indazole.

In Vivo Efficacy Studies in Non-Human Pre-clinical Models

Specific in vivo efficacy studies for this compound have not been reported in the available scientific literature. However, the broader class of indazole derivatives has been extensively evaluated in various animal models for a range of therapeutic areas, including oncology and inflammatory diseases. nih.govresearchgate.net

Selection of Relevant Animal Disease Models

For compounds structurally related to this compound, the selection of animal models is guided by their primary mechanism of action. Given that many indazole derivatives are developed as kinase inhibitors, xenograft models of human cancer in immunocompromised mice are commonly employed. For anti-inflammatory indications, models such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice are frequently utilized.

Assessment of Therapeutic Efficacy in Animal Models

The therapeutic efficacy of indazole derivatives in animal models is assessed using relevant endpoints. In oncology studies, this typically involves the measurement of tumor growth inhibition, reduction in tumor volume, and survival analysis. researchgate.net For anti-inflammatory studies, efficacy is determined by measuring reductions in edema, inflammatory cell infiltration, and cytokine levels. nih.gov

Pre-clinical Dose-Response Characterization

Pre-clinical dose-response studies for indazole compounds aim to establish the relationship between the administered dose and the observed therapeutic effect. These studies are crucial for determining the optimal dose range for further development. The characterization typically involves administering a range of doses to animal models and measuring the corresponding biological response.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) for the indazole scaffold is a critical aspect of drug discovery, guiding the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov The biological activity of indazole derivatives can be significantly modulated by substitutions at various positions of the indazole core and its appended groups. nih.gov

Correlating Structural Modifications with Biological Potency and Selectivity

For the indazole class of compounds, specific structural modifications have been correlated with changes in biological activity:

N1-Substitution: The nature of the substituent at the N1 position of the indazole ring is a key determinant of activity. The benzyl (B1604629) group in this compound is a common feature in many biologically active indazoles. Modifications to the benzyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the compound's interaction with its biological target.

C7-Substitution: The fluorine atom at the C7 position of the indazole core in this compound is expected to impact the compound's electronic properties and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles. acs.org

Table 2: General SAR Trends for Indazole Derivatives

| Position of Modification | Impact on Biological Activity | Example Substituents and Their Effects |

| N1 | Modulates potency and pharmacokinetic properties. | Small alkyl groups, substituted benzyl groups. |

| C3 | Crucial for target binding and selectivity. | Aryl, heteroaryl groups; substitution pattern is key. |

| C5/C6 | Influences solubility and cell permeability. | Halogens, small alkyl groups. |

| C7 | Affects electronic properties and metabolic stability. | Fluorine can enhance potency and block metabolism. acs.org |

Note: This table represents general findings for the indazole class of compounds and not specific data for this compound.

Identification of Key Pharmacophoric Elements and Substituent Effects

The 1-benzyl-3-phenyl-1H-indazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. guidechem.commdpi.com The key pharmacophoric elements of this scaffold generally involve the bicyclic indazole core, the N1-benzyl group, and the C3-phenyl ring, each contributing to the molecule's interaction with biological targets.

The Indazole Core: The indazole ring system, a bioisostere of indole, is a crucial element for the biological activity of many compounds. guidechem.com It often participates in hydrogen bonding and hydrophobic interactions within the binding sites of enzymes and receptors. The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond acceptors, while the bicyclic system itself provides a rigid scaffold for the optimal orientation of substituents.

The N1-Benzyl Group: The benzyl group at the N1 position is a common feature in many biologically active indazole derivatives. While in some contexts, N1-alkylation versus the parent 1H-indazole shows equipotent activity, the benzyl group generally enhances lipophilicity, which can improve cell membrane permeability and oral bioavailability. nih.gov The aromatic ring of the benzyl group can also engage in pi-stacking or hydrophobic interactions with the target protein.

The C3-(3-bromophenyl) Group: Substituents on the C3-phenyl ring play a significant role in modulating the biological activity of 3-phenyl-1H-indazole derivatives. The position and nature of these substituents can influence the molecule's potency and selectivity. In the case of the 3-bromophenyl group, the bromine atom, being a halogen, is an electron-withdrawing group and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity. The meta position of the bromine atom influences the electronic distribution and steric profile of the phenyl ring, which can affect how the molecule fits into a binding pocket.

The 7-Fluoro Group: Fluorine substitution on the indazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov A fluorine atom at the 7-position can alter the electronic properties of the indazole core and may influence the pKa of the N1-proton, thereby affecting its interaction with target proteins. nih.gov Studies on fluorinated indazoles have demonstrated their potential in various therapeutic areas, including as kinase inhibitors and anti-inflammatory agents. nih.gov

A summary of the key pharmacophoric elements and the anticipated effects of the specific substituents of this compound is presented in the table below.

| Pharmacophoric Element | Substituent | Potential Contribution to Biological Activity |

| Indazole Core | - | Rigid scaffold, potential for hydrogen bonding and hydrophobic interactions. |

| N1-Position | Benzyl Group | Increased lipophilicity, potential for pi-stacking and hydrophobic interactions. |

| C3-Position | 3-Bromophenyl Group | Modulates electronic and steric properties, potential for halogen bonding. |

| C7-Position | Fluoro Group | Enhances metabolic stability, alters electronic properties of the indazole core. |

Regiochemical Impact of Substituents on Activity

The specific placement of substituents on the indazole ring, known as regiochemistry, is critical for determining the biological activity of indazole derivatives. The substitution pattern of this compound dictates the spatial arrangement of its functional groups and, consequently, its ability to interact with specific biological targets.

N1 vs. N2 Isomerism: The alkylation of the indazole ring can occur at either the N1 or N2 position, leading to regioisomers with potentially different biological activities. Generally, the N1-substituted isomer is thermodynamically more stable. The choice of the N1-benzyl isomer in the specified compound is significant, as studies on other indazole series have shown that the biological activity can be highly dependent on the position of the N-substituent.

Substitution on the C3-Phenyl Ring: The meta position of the bromine atom on the C3-phenyl ring is another important regiochemical aspect. The substitution pattern on this phenyl ring is a well-established determinant of activity in many classes of 3-phenyl-1H-indazole derivatives. The ortho, meta, and para positions offer distinct steric and electronic environments. A substituent at the meta position, such as the bromine in the target compound, will influence the molecule's conformation and its ability to fit into a specific binding site.

The table below summarizes the regiochemical aspects of this compound and their potential impact on its biological activity.

| Regiochemical Feature | Description | Potential Impact on Activity |

| N1-Substitution | Benzyl group at the N1 position of the indazole ring. | Influences the overall shape and lipophilicity of the molecule. |

| C7-Substitution | Fluorine atom at the 7-position of the indazole ring. | Modulates the electronic properties of the indazole core. |

| C3-(3-bromo) Substitution | Bromine atom at the meta position of the C3-phenyl ring. | Affects the steric and electronic profile of the phenyl ring. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

While no specific Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR models have been published for this compound, studies on related indazole derivatives provide insights into the types of molecular descriptors that are likely to be important for its biological activity. QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities.

Key Molecular Descriptors: Based on the structure of the target compound, the following molecular descriptors would likely be significant in a QSAR model:

Hydrophobicity (logP): The presence of the benzyl and bromophenyl groups suggests that hydrophobicity will be a key factor in determining the compound's activity.

Electronic Parameters (e.g., Hammett constants): The electron-withdrawing nature of the fluorine and bromine atoms will significantly influence the electronic properties of the molecule, which can be quantified using electronic descriptors.

Steric Parameters (e.g., molar refractivity, Taft steric parameters): The size and shape of the benzyl and 3-bromophenyl groups will impact how the molecule fits into a biological target.

Topological and 3D Descriptors: Parameters describing the molecule's shape, connectivity, and 3D structure would also be crucial for a predictive QSAR model.

3D-QSAR Modeling: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between the 3D properties of a molecule and its biological activity. A hypothetical 3D-QSAR model for a series of analogs of this compound would likely highlight the following:

Steric Fields: Favorable and unfavorable steric interactions. For instance, the model might indicate that bulky substituents are preferred or disfavored in certain regions around the molecule.

Electrostatic Fields: The importance of positive and negative electrostatic potentials. The model could show that electropositive regions near the benzyl group and electronegative regions near the fluorine and bromine atoms are important for activity.

Hydrophobic Fields: Regions where hydrophobic groups enhance or diminish activity.

Hydrogen Bond Donor/Acceptor Fields: The potential for hydrogen bonding, particularly involving the nitrogen atoms of the indazole ring.

The table below outlines the likely important parameters for a QSAR and 3D-QSAR model of this compound and its analogs.

| Modeling Approach | Key Parameters/Descriptors | Potential Insights |

| QSAR | Hydrophobicity (logP), Electronic parameters (Hammett constants), Steric parameters (Molar Refractivity) | Correlation of physicochemical properties with biological activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | 3D visualization of favorable and unfavorable regions for substituent modifications to improve activity. |

Mechanistic Investigations of Compound Action at Molecular and Cellular Levels

Elucidation of Molecular Mechanisms of Action

There is currently no published research that elucidates the specific molecular mechanism of action for 1-Benzyl-7-fluoro-3-(3-bromophenyl)-1H-indazole.

Target Engagement and Ligand-Receptor Interaction Studies

Information regarding the specific molecular targets of this compound is not available. Studies on target engagement and the nature of its interaction with any biological receptors have not been reported.

Analysis of Downstream Signaling Cascades and Gene Expression Modulation

There is no data available describing the effects of this compound on downstream signaling cascades or any modulation of gene expression.

Investigations into Resistance Mechanisms in Disease Models (e.g., Cancer)

As the primary mechanism of action and therapeutic targets are unknown, there have been no investigations into potential mechanisms of resistance to this compound in any disease models.

Biophysical Characterization of Compound-Target Interactions (e.g., Binding Kinetics, Allosteric Effects)

No biophysical studies have been published characterizing the binding kinetics, thermodynamics, or potential allosteric effects of this compound with any biological target.

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme.

For a compound like 1-benzyl-7-fluoro-3-(3-bromophenyl)-1H-indazole, docking studies would be performed to predict its binding affinity and mode of interaction within the active site of various target proteins. The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently targeting protein kinases, cyclooxygenase (COX) enzymes, and other receptors implicated in diseases like cancer and inflammation. researchgate.netnih.gov

The process involves preparing a 3D structure of the ligand and the target protein (often obtained from a repository like the Protein Data Bank). Docking software, such as AutoDock, then systematically samples different ligand conformations and orientations within the protein's binding site, calculating a "docking score" for each pose. nih.gov This score, typically expressed in kcal/mol, estimates the binding free energy, with lower (more negative) values suggesting stronger, more favorable binding.

Key interactions that would be analyzed include:

Hydrogen Bonds: Interactions between the indazole nitrogen atoms and amino acid residues like arginine or lysine.

Hydrophobic Interactions: The benzyl (B1604629) and bromophenyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The fluorine and bromine atoms could form specific halogen bonds with electron-donating residues, further stabilizing the complex.

For related indazole derivatives, docking studies have successfully predicted binding to targets such as the renal cancer receptor (PDB: 6FEW) and Cyclooxygenase-2 (COX-2) enzyme (PDB: 3NT1). researchgate.netnih.gov

Illustrative Molecular Docking Data for Indazole Analogs

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| c-Kit Tyrosine Kinase | 1T46 | -8.5 to -9.5 | Tyr672, Cys673, Asp810 |

| Protein Kinase B (Akt2) | 3E8D | -9.0 to -10.0 | Lys181, Glu236, Asp294 |

| Cyclooxygenase-2 (COX-2) | 3NT1 | -8.0 to -9.1 | Arg120, Tyr355, Ser530 |

Note: This table presents example data typical for indazole derivatives against common protein targets to illustrate the output of docking studies. The values are not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system, providing insights into the dynamic nature of the binding and the conformational flexibility of both the ligand and the protein.

For the this compound-protein complex, an MD simulation would be run for a duration of nanoseconds to microseconds. The primary metric for evaluating stability is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable complex is indicated by a low and fluctuating RMSD value over the course of the simulation, suggesting the ligand remains securely bound in its initial docked pose. mdpi.com

MD simulations can also reveal:

Conformational Changes: How the ligand and protein adjust their shapes to optimize binding.

Water Molecule Dynamics: The role of water molecules in mediating or disrupting ligand-protein interactions.

Binding Free Energy: More accurate calculations of binding affinity, such as through Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis, can be performed on the simulation trajectory. researchgate.net

Studies on similar indazole-based compounds have used MD simulations to confirm their stable binding within the active sites of enzymes like CYP2E1, demonstrating the utility of this method in validating docking predictions. researchgate.netnih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction uses computational models to estimate a molecule's absorption, distribution, metabolism, and excretion profile, helping to identify potential liabilities early in the drug discovery process. nih.govjaptronline.com

For this compound, various ADME parameters would be calculated based on its chemical structure. These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps assess a compound's "drug-likeness" and potential for oral bioavailability. nih.gov

Key predicted ADME properties include:

Molecular Weight (MW): Influences diffusion and transport.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, affecting absorption and membrane permeability.

Topological Polar Surface Area (TPSA): Predicts transport properties and blood-brain barrier (BBB) penetration.

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates if the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Illustrative Predicted ADME Properties for an Indazole Scaffold

| Property | Predicted Value | Optimal Range |

| Molecular Weight | ~423 g/mol | < 500 |

| LogP | 4.5 - 5.5 | < 5 |

| H-Bond Donors | 0 | < 5 |

| H-Bond Acceptors | 2 | < 10 |

| TPSA | ~28 Ų | < 140 Ų |

| Aqueous Solubility (LogS) | Moderately Soluble | > -6 |

| GI Absorption | High | High |

| BBB Permeability | Yes | N/A |

Note: This table provides illustrative ADME predictions for a molecule with the structure of this compound, based on general computational models. These are theoretical estimates.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations provide a fundamental understanding of the molecule's geometry, stability, and chemical reactivity.

For this compound, DFT calculations at a specific level of theory (e.g., B3LYP/6-311+) would be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule.

Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding intermolecular interactions. biointerfaceresearch.com

Predict Spectroscopic Properties: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated to aid in the structural characterization of the synthesized compound. biointerfaceresearch.com

These calculations help rationalize the molecule's behavior in biological systems and guide further chemical modifications to enhance activity or selectivity.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. ugm.ac.id A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a target protein.

Starting with a hit compound like this compound, a pharmacophore model could be developed. This model would typically consist of features such as:

Hydrogen Bond Acceptors (e.g., indazole nitrogens, fluorine atom).

Aromatic Rings (the indazole, benzyl, and bromophenyl rings).

Hydrophobic Features.

Once validated, this pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to find other, structurally diverse molecules that match the essential features. nih.govacs.org This process allows for the efficient discovery of novel analogs or scaffolds with a high probability of being active against the same target, accelerating the lead discovery process without the need to synthesize and test every compound. nih.gov

Pre Clinical Pharmacokinetic and Bioavailability Studies in Vitro and Non Human in Vivo

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome, Hepatocyte Incubation)

The metabolic stability of a compound is a critical early indicator of its pharmacokinetic profile, specifically its half-life and clearance in the body. creative-bioarray.com These assessments are typically conducted in vitro using liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. creative-bioarray.comwuxiapptec.com

Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, like cytochrome P450s (CYPs), which are crucial for the initial breakdown of drug molecules. creative-bioarray.comresearchgate.net In a typical microsomal stability assay, the test compound is incubated with liver microsomes and necessary cofactors (e.g., NADPH). nih.gov The concentration of the parent compound is monitored over time to determine its rate of disappearance. springernature.com This rate is used to calculate the intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the drug without the influence of blood flow or protein binding. creative-bioarray.comnih.gov

Hepatocytes, or intact liver cells, are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. creative-bioarray.com Stability assays using hepatocytes can provide a more comprehensive picture of a compound's metabolic fate. nih.govspringernature.com The intrinsic clearance values obtained from these in vitro systems can be used to predict the in vivo hepatic clearance in preclinical species and humans. creative-bioarray.com

Plasma Protein Binding Characteristics (In Vitro)

The extent to which a drug binds to plasma proteins, such as albumin and α-1-acid glycoprotein, significantly influences its distribution and availability to reach its therapeutic target. nih.govmdpi.com Only the unbound, or "free," fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov Therefore, determining the plasma protein binding (PPB) is a key component of preclinical evaluation. mdpi.com

Common in vitro methods for measuring PPB include equilibrium dialysis and ultrafiltration. nih.govmdpi.com Equilibrium dialysis is often considered the gold standard, where a semipermeable membrane separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment. nih.gov At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions. nih.gov Ultrafiltration is a faster method that uses centrifugal force to separate the protein-free ultrafiltrate from the drug-protein solution through a semipermeable membrane. mdpi.com The concentration of the drug in the ultrafiltrate represents the unbound fraction. nih.gov High protein binding (>99%) can impact a drug's pharmacokinetic properties and potential for drug-drug interactions. mdpi.com

Membrane Permeability Studies (e.g., Caco-2, PAMPA Assays)

A compound's ability to permeate biological membranes is a key determinant of its oral absorption. frontiersin.org Two widely used in vitro models to predict this are the Caco-2 cell assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govresearchgate.net

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of tight junctions and various transport proteins. researchgate.netnih.gov The permeability of a compound is assessed by measuring its passage from the apical (donor) side to the basolateral (receiver) side of the monolayer. youtube.com This model has the advantage of being able to evaluate both passive diffusion and active transport mechanisms. nih.govresearchgate.net

PAMPA is a non-cell-based, high-throughput assay that models passive transcellular permeability. youtube.comnih.gov In this method, an artificial membrane composed of a lipid solution is used to separate a donor compartment from an acceptor compartment. frontiersin.orgyoutube.com PAMPA is a cost-effective and rapid method for screening compounds based on their ability to passively diffuse across a lipid barrier, which is the primary mechanism of absorption for many drugs. frontiersin.orgresearchgate.net

Investigation of Efflux Transporter Interactions (In Vitro)

Efflux transporters are membrane proteins that actively pump substrates out of cells. bioivt.com In the intestine and at other biological barriers, transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can limit the absorption of drugs by transporting them back into the intestinal lumen. nih.govnih.gov Therefore, it is crucial to determine if a new compound is a substrate or inhibitor of these transporters. bioivt.com

In vitro models to study these interactions often use cell lines that overexpress specific transporters, such as MDCK or LLC-PK1 cells transfected with human P-gp or BCRP. iqpc.comuzh.ch To determine if a compound is a substrate, its transport across a monolayer of these cells is measured in both directions (apical-to-basolateral and basolateral-to-apical). A significantly higher transport in the efflux direction (basolateral-to-apical) suggests it is a substrate for the transporter. nih.gov These studies are vital for predicting potential drug-drug interactions and understanding mechanisms of poor bioavailability. bioivt.com

Pre-clinical Bioavailability and Excretion Profile in Animal Models (Excluding Clinical Pharmacokinetics)

While in vitro studies provide valuable initial data, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of a compound. These studies determine a drug's bioavailability—the fraction of an administered dose that reaches systemic circulation—and how it is eliminated from the body.

Following administration (e.g., oral and intravenous) to animal models such as rats or dogs, blood samples are collected over time to determine the plasma concentration of the drug. The data from intravenous administration helps calculate parameters like clearance and volume of distribution, while oral administration data is used to determine the rate and extent of absorption and ultimately, the oral bioavailability. nih.gov The elimination half-life, or the time it takes for the plasma concentration to reduce by half, is another critical parameter derived from these studies. nih.gov Urine and feces are also collected to identify the primary routes of excretion and to characterize any metabolites formed in vivo. This comprehensive profile helps in predicting the compound's behavior in humans and is essential for its further development.

Unlocking New Frontiers: The Preclinical Research Potential of 1-Benzyl-7-fluoro-3-(3-bromophenyl)-1H-indazole

The landscape of drug discovery is in a constant state of evolution, with the indazole scaffold emerging as a cornerstone for the development of novel therapeutic agents. Within this promising class of compounds, this compound represents a molecule of significant interest for future preclinical investigation. Its unique structural features—a fluorinated indazole core, a benzyl (B1604629) group at the N1 position, and a bromophenyl substituent at the C3 position—provide a versatile framework for exploring a wide array of non-clinical applications. This article delves into the emerging research directions for this compound, based on the established potential of the broader indazole derivative family.

Conclusion and Future Perspectives in Indazole Research

Synthesis and Biological Activity Highlights of 1-Benzyl-7-fluoro-3-(3-bromophenyl)-1H-indazole

Synthesis: The synthesis of this compound would likely involve a multi-step process common for substituted indazoles. A plausible synthetic route could begin with the construction of the core 7-fluoro-1H-indazole ring. This can be achieved through various methods, such as the intramolecular cyclization of a corresponding fluorinated phenylhydrazone or the diazotization of a fluorinated o-methylaniline derivative. Subsequent functionalization at the C-3 position with a 3-bromophenyl group could be accomplished via a Suzuki or Stille cross-coupling reaction, utilizing a C-3 halogenated indazole intermediate. The final step would involve the N-1 benzylation of the indazole ring, typically achieved by reacting the indazole with benzyl (B1604629) bromide in the presence of a suitable base.

Major Contributions to the Understanding of Indazole Medicinal Chemistry

The study of indazole derivatives has significantly advanced the field of medicinal chemistry, particularly in the realm of oncology. The versatility of the indazole scaffold allows for substitution at multiple positions, enabling fine-tuning of the pharmacological properties of the resulting compounds.

Key contributions from research on indazole analogs include:

Kinase Inhibition: Indazole-based compounds have been successfully developed as inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases, which are crucial targets in cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies on indazole derivatives have provided valuable insights into the structural requirements for potent and selective inhibition of different biological targets. For instance, the nature and position of substituents on the indazole ring and its appended aryl groups have been shown to be critical for activity. nih.gov

Modulation of Physicochemical Properties: The introduction of substituents such as fluorine has been instrumental in optimizing the drug-like properties of indazole-based compounds, including metabolic stability and oral bioavailability.

| Feature | Contribution to Medicinal Chemistry |

| Indazole Core | Privileged scaffold for kinase inhibition |

| N-1 Substitution | Modulates solubility and metabolic stability |

| C-3 Aryl Group | Key interaction with protein hinge regions |

| Halogenation | Enhances binding affinity and metabolic stability |

Unresolved Challenges and Opportunities in Developing Novel Indazole-Based Research Agents

Despite the successes, challenges remain in the development of novel indazole-based therapeutics. A primary challenge is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. The structural similarity of the ATP-binding site across different kinases makes the design of highly selective inhibitors a difficult task.

Opportunities for future development include:

Allosteric Inhibitors: Exploring indazole scaffolds for the development of allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket could lead to improved selectivity.

Targeting Drug Resistance: Designing indazole derivatives that can overcome acquired resistance to existing therapies is a critical area of research.

Fragment-Based Drug Design: Utilizing fragment-based approaches with the indazole core could lead to the discovery of novel inhibitors for a wider range of biological targets.

Future Research Avenues for this compound and Related Indazole Analogs

Future research on this compound and its analogs should focus on a comprehensive evaluation of their biological activities and therapeutic potential.

Immediate Research Directions:

Synthesis and Characterization: The definitive synthesis and full characterization of this compound are necessary first steps.

Biological Screening: The compound should be screened against a broad panel of protein kinases to identify its primary biological targets.

Structure-Activity Relationship Studies: A systematic exploration of analogs with variations at the N-1, C-3, and C-7 positions would help to establish a clear SAR and optimize potency and selectivity.

In Vitro and In Vivo Evaluation: Promising candidates should be further evaluated in cellular assays and animal models to assess their therapeutic efficacy and pharmacokinetic properties.

Long-Term Perspectives:

Development as a Research Probe: A well-characterized indazole derivative can serve as a valuable chemical probe to investigate the biological functions of its target proteins.

Lead Compound for Drug Development: With favorable biological activity and drug-like properties, this compound could serve as a lead compound for the development of a novel therapeutic agent.

Exploration of New Therapeutic Areas: While oncology is a primary focus, the diverse biological activities of indazoles suggest that these compounds may also have applications in other therapeutic areas, such as inflammatory and neurodegenerative diseases. bohrium.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing halogen substituents (e.g., bromine, fluorine) into the indazole scaffold?

- Methodological Answer : Suzuki-Miyaura cross-coupling is a robust approach for aryl halide functionalization. For the 3-bromophenyl group, use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like triphenylphosphine (0.38 mmol per 2.71 mmol substrate) in THF/Et₃N (1:1) under reflux. Ensure inert conditions (argon) and stoichiometric control of boronic acid derivatives (1.06–1.1 eq.) to minimize byproducts . Fluorination at the 7-position can be achieved via nucleophilic substitution using KF or CsF in DMF at elevated temperatures (80–100°C).

Q. How should researchers handle safety and storage of halogenated indazole derivatives?

- Methodological Answer : Follow OSHA guidelines for halogenated aromatics:

- Exposure Controls : Use fume hoods (≥0.5 m/s face velocity) and PPE (nitrile gloves, lab coats, safety goggles).

- Storage : Keep in amber glass containers under argon at –20°C to prevent photodegradation and moisture absorption.

- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What crystallographic challenges arise in characterizing osmium-indazole complexes, and how can they inform studies on 1-Benzyl-7-fluoro-3-(3-bromophenyl)-1H-indazole?

- Methodological Answer : Halogenated indazoles often form distorted octahedral geometries in metal complexes (e.g., OsCl₄(1H-ind)₂). Key considerations:

- Space Groups : Monoclinic systems (e.g., P21/c) dominate due to ligand asymmetry.

- Bond Lengths : Axial Os–Cl bonds (2.35–2.40 Å) vs. equatorial bonds (2.30–2.33 Å) highlight distortion.

- Deprotonation Risk : 1H-indazole may deprotonate (N1 site) under basic conditions, altering coordination modes. Use low-temperature (93 K) XRD to stabilize labile structures .

Q. How can researchers resolve contradictions in biological activity data between fluorinated and brominated indazole analogs?

- Methodological Answer : Apply iterative qualitative analysis:

- Data Triangulation : Compare α-glucosidase inhibition (IC₅₀) across analogs using standardized assays (e.g., DPPH radical scavenging).

- Control Variables : Normalize for lipophilicity (logP) and steric effects (e.g., 3-bromophenyl vs. 4-fluorophenyl substituents).

- Replicate Studies : Use ≥3 independent batches to assess batch-to-batch variability. Contradictions may arise from assay conditions (e.g., pH sensitivity of fluorinated groups) .

Q. What strategies optimize the regioselectivity of N-benzylation in 1H-indazole derivatives?

- Methodological Answer : To favor N1-benzylation over N2:

- Base Selection : Use K₂CO₃ in DMF (polar aprotic solvent) at 60°C for 12 hours.

- Stoichiometry : Limit benzyl bromide to 1.2 eq. to minimize di-benzylated byproducts.

- Monitoring : Track reaction progress via LC-MS (ESI+) for [M+H]+ peaks at m/z 385 (target) vs. 467 (di-benzylated) .

Data-Driven Insights

Key Recommendations

- Synthetic Reproducibility : Validate Pd catalyst activity via TLC (Rf = 0.3 in EtOAc/hexane 3:7) before scaling reactions.

- Crystallography : Pre-treat samples with Me₂CO or Me₂SO to stabilize crystal lattices .

- Biological Assays : Include positive controls (e.g., acarbose for α-glucosidase) and account for solvent effects (e.g., DMSO <1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.